molecular formula C12H17BrN2 B1376804 3-(4-Bromophenyl)-1-ethylpiperazine CAS No. 1248907-54-1

3-(4-Bromophenyl)-1-ethylpiperazine

Cat. No. B1376804
CAS RN: 1248907-54-1
M. Wt: 269.18 g/mol
InChI Key: XEEGRBYLTRRLJW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.

Scientific Research Applications

1. Biochemical Modeling and Catalysis

3-(4-Bromophenyl)-1-ethylpiperazine, through its derivatives, contributes to modeling the active site of type 3 copper proteins. This is pivotal in understanding the enzymatic processes and enhancing the activity of catalysts. For instance, certain bromophenol-based ligands with piperazine arms have been utilized to create dicopper(II) complexes. These complexes serve as models to study the influence of a thioether group near the metal site on catecholase activity, which is crucial for mimicking the action of certain enzymes (Merkel et al., 2005).

2. Medicinal Chemistry and Drug Development

Compounds with the this compound structure have been investigated for their potential as butyrylcholinesterase inhibitors. For instance, derivatives containing 4-ethylpiperazine side chains showed promise in inhibiting butyrylcholinesterase, which is significant for conditions like Alzheimer's disease. Furthermore, molecular docking and dynamics simulations have been used to predict the binding mode and stability of these compounds, underscoring their potential in drug development (Işık et al., 2022).

3. Cancer Research

Derivatives of this compound have shown promising results in cancer research. A novel bromophenol derivative, for instance, demonstrated significant anticancer activities against lung cancer cell lines. It induced cell cycle arrest and apoptosis through pathways involving ROS and signaling cascades, highlighting the potential for these compounds in developing new anticancer drugs (Guo et al., 2018).

4. Antimicrobial and Fungicidal Applications

Some derivatives of this compound exhibit significant inhibitory activities against a broad spectrum of fungi, indicating potential use as novel fungicides. Investigations into the structure-activity relationship of these molecules, aided by DFT calculations and molecular electrostatic potential mapping, are crucial for understanding and enhancing their antimicrobial properties (Cvetković et al., 2019).

5. Material Science and Organic Synthesis

Derivatives of this compound are also significant in material science and organic synthesis. For instance, they have been used in the synthesis of complex molecules and in studying molecular structures and interactions. These compounds offer valuable insights into the packing modes of molecules and the effects of substituents on molecular conformation, which is fundamental in material science and drug design (Zhou et al., 2017).

properties

IUPAC Name

3-(4-bromophenyl)-1-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGRBYLTRRLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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